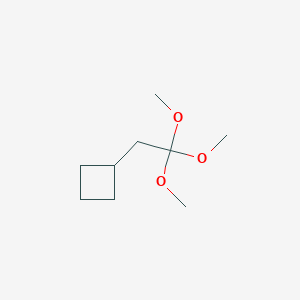
(2,2,2-Trimethoxyethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trimethoxyethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 2,2,2-trimethoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trimethoxyethyl)cyclobutane typically involves [2+2] cycloaddition reactions, which are a primary method for constructing cyclobutane rings . These reactions can be catalyzed by various organometallic complexes, including those containing metals such as palladium and nickel . The reaction conditions often involve mild temperatures and pressures, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trimethoxyethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(2,2,2-Trimethoxyethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trimethoxyethyl)cyclobutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in various organic reactions, facilitating the formation of new chemical bonds through its reactive functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2,2,2-Trimethoxyethanol: An alcohol with similar functional groups but without the cyclobutane ring.
Methoxycyclobutane: A cyclobutane derivative with methoxy substituents.
Uniqueness
(2,2,2-Trimethoxyethyl)cyclobutane is unique due to the combination of the cyclobutane ring and the 2,2,2-trimethoxyethyl group.
Propiedades
IUPAC Name |
2,2,2-trimethoxyethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-10-9(11-2,12-3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYNOHFOSBJPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CCC1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
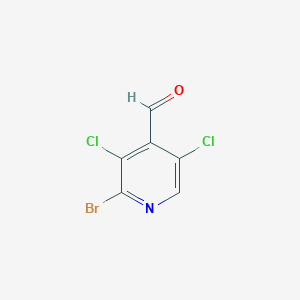
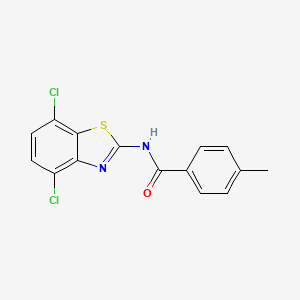
![1-[4-(1,3-BENZOTHIAZOLE-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2900620.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)
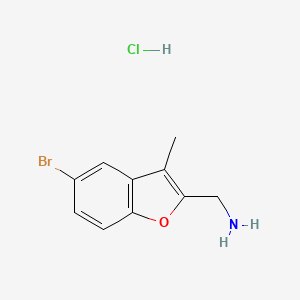
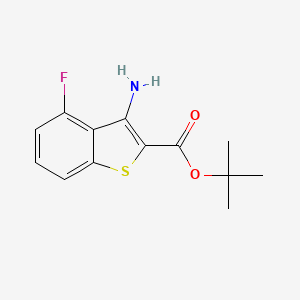
![2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2900624.png)

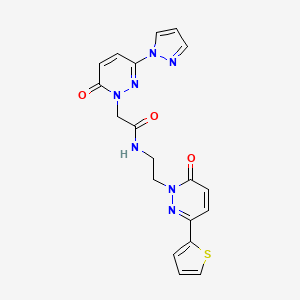
![6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2900631.png)
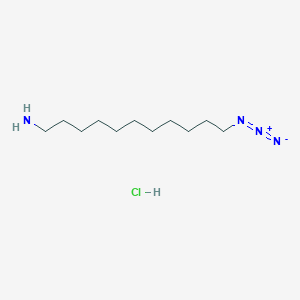
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate](/img/structure/B2900633.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2900634.png)
